
1,1-ジエトキシブト-3-イン-2-オン
説明
“1,1-Diethoxybut-3-yn-2-one” is a conjugated terminal acetylenic ketone . It reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield .
Synthesis Analysis
The compound reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield . In almost every case the predominant reaction is monoaddition, which leads to the formation of the corresponding β-substituted α,β-unsaturated ketones in a stereospecific fashion .
Molecular Structure Analysis
The molecular formula of “1,1-Diethoxybut-3-yn-2-one” is C8H12O3 .
Chemical Reactions Analysis
The compound undergoes Diels-Alder reactions with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts were formed, but they were unstable and aromatized to the corresponding benzene derivatives, which were isolated in low to excellent yield .
科学的研究の応用
β-ヒドロキシ-1,3-ジチアン誘導体の合成
「1,1-ジエトキシブト-3-イン-2-オン」は、β-ヒドロキシ-1,3-ジチアン誘導体の合成に用いられます。 これらの誘導体は、医薬品への潜在的な応用と有機合成の中間体としての役割から重要です .
ディールス・アルダー反応
この化合物は、環状分子の構築において重要なディールス・アルダー反応におけるジエノフィルとして機能します。 このような反応は、天然物の合成と複雑な分子構造の構築において基礎となります .
マイケル付加反応
窒素および酸素求核剤と反応してマイケル付加体を形成します。 これらの反応は、様々な化学合成において不可欠な炭素-窒素結合および炭素-酸素結合を形成するために重要です .
作用機序
Target of Action
1,1-Diethoxybut-3-yn-2-one is a conjugated terminal acetylenic ketone . Its primary targets are nitrogen and oxygen nucleophiles . These nucleophiles play a crucial role in the Michael addition reactions .
Mode of Action
The compound interacts with its targets through Michael addition reactions . In most cases, the predominant reaction is monoaddition . This leads to the formation of the corresponding β-substituted α,β-unsaturated ketones . The stereochemistry of the resulting compounds depends on the nature of the nucleophile .
Biochemical Pathways
The compound is involved in the Diels-Alder reactions . It reacts with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts are formed, but they are unstable and aromatize to the corresponding benzene derivatives .
Pharmacokinetics
The compound’s reactivity and the rate of its reactions can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of β-substituted α,β-unsaturated ketones . These are formed in a stereospecific fashion . In some cases, the Michael-addition products are unstable and undergo secondary reactions to form heterocyclic compounds .
Action Environment
The action of 1,1-Diethoxybut-3-yn-2-one is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound reacts with conjugated dienes at room temperature and above . The rate of reaction is also influenced by the concentration of the reactants .
将来の方向性
The compound has been used in various studies and has shown potential in the synthesis of a range of different products including functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, functionalized triazoles, deoxygenated carbohydrate analogues, various heterocycles, and functionalized 1,3-dithianes . Further studies could explore its reactivity under different conditions .
生化学分析
Biochemical Properties
1,1-Diethoxybut-3-yn-2-one plays a significant role in biochemical reactions, particularly in the formation of Michael adducts with nitrogen and oxygen nucleophiles . These reactions often result in the formation of β-substituted α,β-unsaturated ketones. The compound interacts with various enzymes and proteins, facilitating the addition of nucleophiles to the carbon-carbon triple bond. This interaction is crucial for the compound’s reactivity and its ability to participate in complex biochemical pathways.
Cellular Effects
1,1-Diethoxybut-3-yn-2-one has been shown to influence cellular processes by interacting with cellular nucleophiles. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form adducts with nucleophiles can lead to changes in cellular function, potentially impacting cell growth and differentiation. Studies have indicated that 1,1-Diethoxybut-3-yn-2-one can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,1-Diethoxybut-3-yn-2-one involves its reactivity with nucleophiles, leading to the formation of Michael adducts. This process typically results in the addition of nucleophiles to the α,β-unsaturated ketone, forming stable adducts. The compound’s ability to undergo these reactions is attributed to the electron-withdrawing nature of the ethoxy groups, which enhance the electrophilicity of the carbon-carbon triple bond. This increased reactivity allows 1,1-Diethoxybut-3-yn-2-one to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Diethoxybut-3-yn-2-one can change over time due to its stability and potential degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to hydrolysis and degradation. Studies have shown that the compound’s reactivity can decrease over time, impacting its effectiveness in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression noted over extended periods .
Dosage Effects in Animal Models
The effects of 1,1-Diethoxybut-3-yn-2-one vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, toxic effects have been observed, including cellular damage and adverse effects on organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound can exert its biochemical effects without causing harm .
Metabolic Pathways
1,1-Diethoxybut-3-yn-2-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its utility in biochemical research .
Transport and Distribution
Within cells and tissues, 1,1-Diethoxybut-3-yn-2-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity with cellular components .
Subcellular Localization
The subcellular localization of 1,1-Diethoxybut-3-yn-2-one is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in biochemical reactions. The compound’s localization can impact its activity and function, influencing cellular processes and metabolic pathways .
特性
IUPAC Name |
1,1-diethoxybut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLPCTZTKHBEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,1-Diethoxybut-3-yn-2-one interact with different nucleophiles? What determines the stereochemistry of the products?
A1: 1,1-Diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, readily undergoes Michael addition reactions with various nitrogen and oxygen nucleophiles. [] This reaction primarily yields monoaddition products, forming β-substituted α,β-unsaturated ketones with specific stereochemistry. Interestingly, the nucleophile's nature dictates the product's stereochemistry. Ammonia and primary amines typically lead to the formation of Z-alkenones. In contrast, secondary amines and alcohols favor the formation of E-alkenones. [] This selectivity highlights the influence of steric and electronic factors on the reaction pathway.
Q2: Can 1,1-Diethoxybut-3-yn-2-one participate in Diels-Alder reactions? What factors influence its reactivity in these reactions?
A2: While 1,1-Diethoxybut-3-yn-2-one itself readily participates in Diels-Alder reactions with conjugated dienes, its corresponding alcohol derivatives (1,1-diethoxy-5-hydroxyalk-3-yn-2-ones) show limited reactivity. [] This difference suggests that the presence of the free hydroxyl group hinders the Diels-Alder process. The reactions typically require elevated temperatures and often result in the formation of benzene derivatives as the final products, likely due to the instability of the initial cyclohexa-1,4-diene adducts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



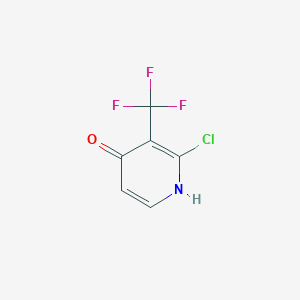
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)
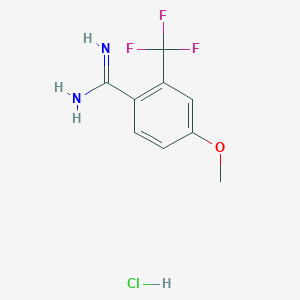
![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)
![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)
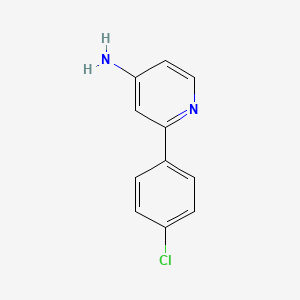

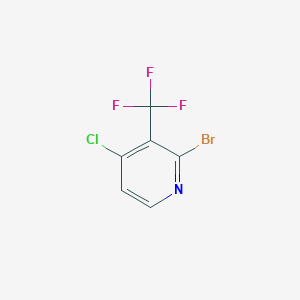
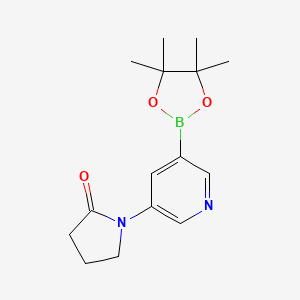
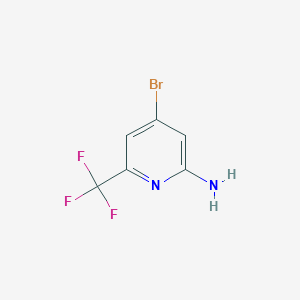

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)